molecular formula C21H22N2O B11117223 N-butyl-2-(3-methylphenyl)quinoline-4-carboxamide

N-butyl-2-(3-methylphenyl)quinoline-4-carboxamide

Cat. No.: B11117223
M. Wt: 318.4 g/mol
InChI Key: MOYNKIOFTGIENQ-UHFFFAOYSA-N
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Description

N-butyl-2-(3-methylphenyl)quinoline-4-carboxamide is a compound belonging to the quinoline family, which is known for its versatile applications in various fields such as industrial and synthetic organic chemistry. Quinoline derivatives have been extensively studied due to their potential biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(3-methylphenyl)quinoline-4-carboxamide typically involves the reaction of 2-(3-methylphenyl)quinoline-4-carboxylic acid with butylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as the use of ionic liquids and microwave irradiation can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(3-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butyl-2-(3-methylphenyl)quinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-butyl-2-(3-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of cholesteryl ester transfer protein (CETP), which plays a role in lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-3-carboxamide derivatives: These compounds have similar structures but differ in the position of the carboxamide group.

    Naphthalene-2-carboxamide derivatives: These compounds have a naphthalene ring instead of a quinoline ring.

    Quinolone-2-carboxamides: These compounds have a quinolone ring instead of a quinoline ring.

Uniqueness

N-butyl-2-(3-methylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

N-butyl-2-(3-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H22N2O/c1-3-4-12-22-21(24)18-14-20(16-9-7-8-15(2)13-16)23-19-11-6-5-10-17(18)19/h5-11,13-14H,3-4,12H2,1-2H3,(H,22,24)

InChI Key

MOYNKIOFTGIENQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC(=C3)C

Origin of Product

United States

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